CYP450 Inhibition Profile: 6-Acetamidocoumarin vs. Class-Level Coumarin Substrates
In a high-throughput fluorescence assay measuring CYP450 inhibition using a coumarin-based substrate, 6-Acetamidocoumarin exhibited an IC50 value of 2.51 × 10⁴ nM [1]. This potency is substantially lower (weaker inhibition) than that observed for many potent coumarin-based CYP2A6 inhibitors, which frequently exhibit IC50 values in the nanomolar range [2].
| Evidence Dimension | CYP450 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.51 × 10⁴ nM |
| Comparator Or Baseline | Potent coumarin CYP2A6 inhibitors (e.g., certain 6-substituted coumarins) |
| Quantified Difference | ~2-3 orders of magnitude higher IC50 (weaker inhibition) vs. potent inhibitors |
| Conditions | Fluorescence-based assay assessing maximum reduction in metabolite formation from a coumarin-based substrate |
Why This Matters
This indicates that 6-Acetamidocoumarin is a relatively weak CYP450 inhibitor, reducing its potential for confounding drug-drug interaction studies when used as a probe, unlike more potent coumarin analogs.
- [1] BindingDB. BDBM50512931 (CHEMBL4528928): IC50 2.51E+4 nM for CYP450 inhibition. https://www.bindingdb.org View Source
- [2] Synthesis and biological evaluation of coumarin derivatives as selective CYP2A6 inhibitors. ScienceDirect. 2023. https://www.sciencedirect.com View Source
